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Compound of Interest

Compound Name: H3B-8800

Cat. No.: B607913

Application Notes and Protocols for H3B-8800 In
Vivo Mouse Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the dosing and administration of H3B-8800, an orally available
small-molecule splicing modulator, in in vivo mouse studies. H3B-8800 has shown preferential
lethality in cancer cells harboring spliceosome mutations and is being investigated for various
myeloid malignancies.[1][2]

Quantitative Data Summary

The following tables summarize the dosing and administration schedules of H3B-8800 used in
various preclinical mouse models.

Table 1: H3B-8800 Dosing in Xenograft and Patient-Derived Xenograft (PDX) Mouse Models
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H3B-8800 . .
Mouse Cancer Administrat Dosing
) Reference
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)
NSG mice
with HNT-34
Acute
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Myeloid - )
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Leukemia
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)
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) Daily for 10
from CMML Chronic
] ] days (two 5-
patients (with  Myelomonocy ]
) ) ] Oral day intervals [5]
and without tic Leukemia )
with a 2-day
SRSF2 (CMML)
] break)
mutations)
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with MEC1 _
Chronic
cell Lymphocyti Daily for 10
mphocytic aily for
xenografts ymp .y Oral Y [6]
Leukemia days
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(CLL)
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Table 2: Summary of Mouse Models and Cell Lines Used in H3B-8800 In Vivo Studies
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Mouse Strain

Cell Line/Tumor
Type

Key Genetic
Feature

Studied Cancer

NOD-scid IL2Rynull

Isogenic SF3B1IWT

K562 Leukemia
(NSG) and SF3B1K700E
Endogenous Acute Myeloid
NSG HNT-34 )
SF3B1K700E Leukemia (AML)
Chronic
Patient-Derived ] )
NSG SRSF2 mutations Myelomonocytic
Xenografts (PDX) )
Leukemia (CMML)
Isogenic SF3B1IWT
and SF3B1K700E Chronic Lymphocytic
NSG MEC1 ) ]
(luciferase- Leukemia (CLL)
expressing)
SF3B1WT or
CB17-SCID K562 Leukemia
SF3B1K700E

Experimental Protocols

Preparation of H3B-8800 Formulation for Oral
Administration

While specific formulation details are often proprietary, a general protocol for preparing a small
molecule inhibitor for oral gavage in mice is as follows:

e Vehicle Selection: A common vehicle for oral administration in mice is a solution of 0.5%
methylcellulose and 0.2% Tween 80 in sterile water. The appropriate vehicle should be
determined based on the solubility and stability of H3B-8800.

¢ Calculation of Required Amount: Calculate the total amount of H3B-8800 and vehicle
needed for the entire study, accounting for the number of mice, dose, dosing volume, and
duration of the experiment. A typical oral gavage volume for a mouse is 100 pL per 10 grams
of body weight.

e Preparation of Formulation:
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o Weigh the required amount of H3B-8800 powder.

o In a sterile container, gradually add the H3B-8800 powder to the vehicle while
continuously stirring or vortexing to ensure a homogenous suspension.

o The final concentration of the formulation should be calculated to deliver the desired dose
in the appropriate volume. For example, for a 4 mg/kg dose in a 20g mouse with a dosing
volume of 200 pL, the concentration would be 0.4 mg/mL.

o Storage: The prepared formulation should be stored according to the manufacturer's
recommendations, typically at 4°C for short-term storage. The stability of the formulation
should be validated for the duration of the study.

In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a typical efficacy study using cancer cell line-derived xenografts in
immunodeficient mice.

e Animal Models: Use immunodeficient mice such as NOD-scid IL2Rynull (NSG) or CB17-
SCID mice, aged 6-8 weeks.[4]

e Cell Culture and Implantation:

o Culture human cancer cell lines (e.g., K562, HNT-34, MEC1) with the desired SF3B1 or
other spliceosome mutation status under standard conditions.

o Harvest cells and resuspend them in a suitable medium, such as a 1:1 mixture of culture
medium and Matrigel.

o Subcutaneously inject the cell suspension (typically 5-10 x 106 cells in 100-200 pL) into
the flank of each mouse.

e Tumor Growth and Randomization:

o Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x
width2)/2).
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o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and vehicle control groups.

e Drug Administration:

o Administer H3B-8800 or vehicle orally via gavage according to the schedules outlined in
Table 1.[3][4][€]

e Monitoring and Endpoints:
o Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

o The study endpoint may be a specific tumor volume, a predetermined time point, or signs
of toxicity.

o At the end of the study, euthanize the mice and collect tumors and other tissues for further
analysis (e.g., pharmacodynamics, histology).

In Vivo Studies in Patient-Derived Xenograft (PDX)
Models

PDX models more closely recapitulate the heterogeneity of human tumors.
o PDX Model Generation:

o Obtain patient tumor tissue (e.g., bone marrow aspirates from AML or CMML patients)
under approved protocols.[3]

o Implant the patient material subcutaneously or orthotopically into immunodeficient mice.
e Drug Treatment and Analysis:

o Once tumors are established and have been passaged, randomize tumor-bearing mice

into treatment groups.
o Administer H3B-8800 or vehicle as described for xenograft models.[5]

o Monitor tumor growth and animal health.
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o At the study's conclusion, collect tissues for analysis of treatment efficacy and

pharmacodynamic markers.

Visualizations
H3B-8800 Mechanism of Action

H3B-8800 is a modulator of the spliceosome, an essential cellular machinery responsible for
RNA splicing.[7] It binds to the SF3b complex, a core component of the spliceosome.[1][8] This
interaction alters the splicing process, leading to the retention of introns in the final messenger
RNA (mRNA).[7] In cancer cells with mutations in splicing factors like SF3B1, this altered
splicing preferentially leads to cell death, while cells with wild-type splicing factors are less
affected.[7]
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Caption: Mechanism of action of H3B-8800 in spliceosome-mutant cancer cells.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of H3B-
8800 in a mouse xenograft model.
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Caption: Workflow for an in vivo efficacy study of H3B-8800.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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